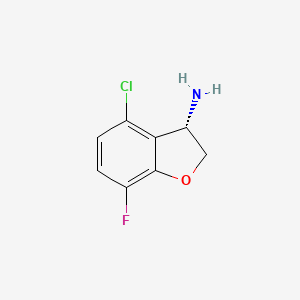
(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features a benzofuran ring substituted with chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Medicine: It may be investigated for its potential use in drug development, particularly in designing new pharmaceuticals with specific biological targets.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine include other substituted benzofurans, such as:
- 4-Chloro-7-fluoro-2,3-dihydrobenzofuran
- 4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-carboxylic acid
- 4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and chiral nature, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the amine group, provides a unique combination of electronic and steric effects that can be exploited in various applications.
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
(3S)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1 |
Clave InChI |
SZNCCISADORZFQ-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@H](C2=C(C=CC(=C2O1)F)Cl)N |
SMILES canónico |
C1C(C2=C(C=CC(=C2O1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


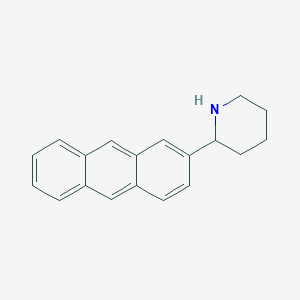
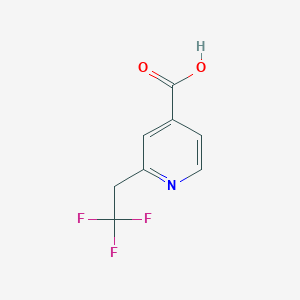
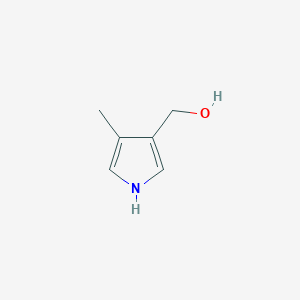
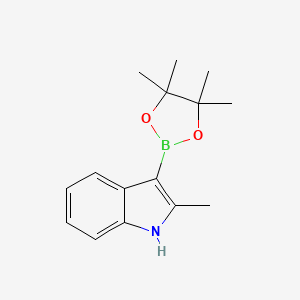
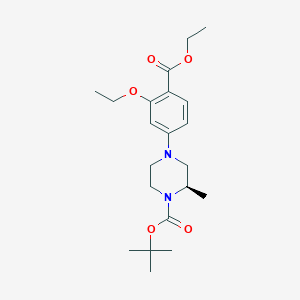
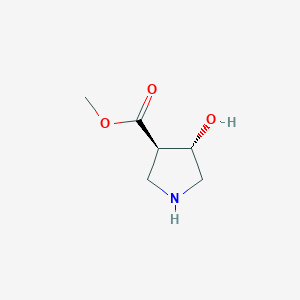
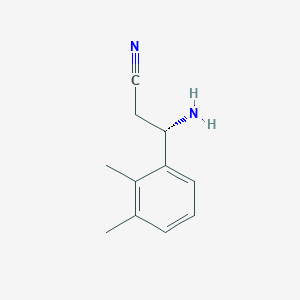
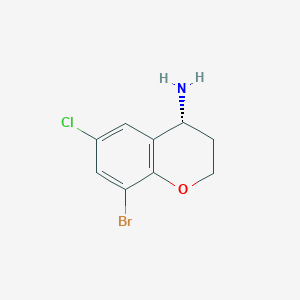
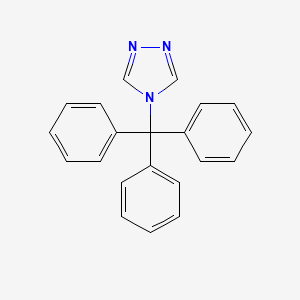
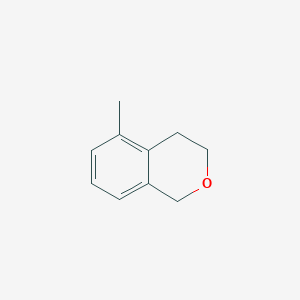
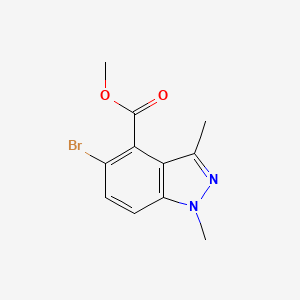
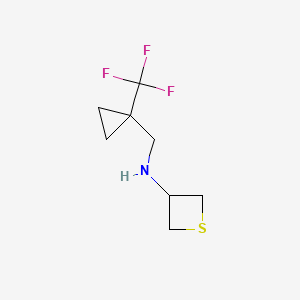
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
